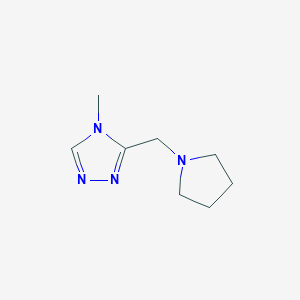

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

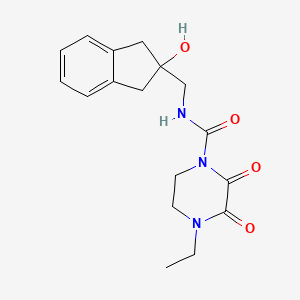

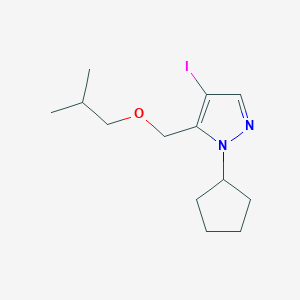

The compound “4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a pyrrolidin-1-ylmethyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The triazole ring is a common motif in click chemistry, and may undergo reactions with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a triazole ring could potentially increase its stability and make it more resistant to degradation .Aplicaciones Científicas De Investigación

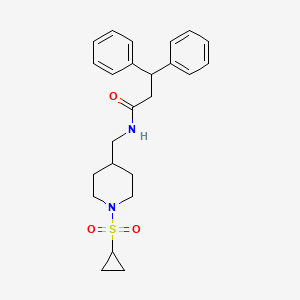

Plant Growth and Agriculture

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole derivatives, as part of triazole compounds, have been utilized in agricultural and horticultural applications, primarily as plant growth retardants. These compounds act as inhibitors of specific cytochrome P-450 dependent monooxygenases, allowing for insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. This regulation affects critical plant processes such as cell division, cell elongation, and senescence, making these compounds valuable tools in physiological research (Grossmann, 1990).

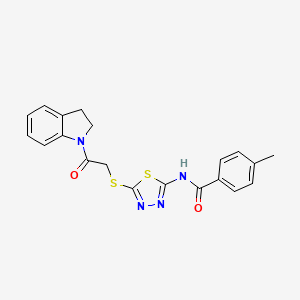

Corrosion Inhibition

Research into 4H-1,2,4-triazole derivatives, including those with structures similar to 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole, has shown significant potential in corrosion inhibition, particularly for the protection of mild steel in acidic environments. These compounds exhibit high inhibition efficiency due to their ability to adsorb onto metal surfaces, effectively protecting them from corrosion. This characteristic is primarily attributed to the presence of specific substituents within the inhibitor molecule, which influence their efficiency (Bentiss et al., 2007).

Antimicrobial and Antioxidant Activities

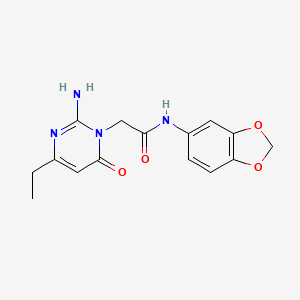

Triazole derivatives, including 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, particularly those with a pyridyl moiety, have shown promising antibacterial activity against various human pathogenic microorganisms and significant antioxidant activity. The structural features of these derivatives, such as the presence of a 3-pyridyl or 4-pyridyl moiety, play a crucial role in their biological activities, with variations in these structures affecting their effectiveness (Tay et al., 2022).

Synthesis and Drug Development

The core motif of 1,2,4-triazoles, including the 4-methyl-3-(pyrrolidin-1-ylmethyl) variant, is integral in the development of various clinical drugs due to their significant biological activities. These activities are attributed to the compounds' hydrogen bonding capabilities, solubility, dipole character, and structural rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has led to the development of compounds with potential applications in various therapeutic areas, including antiviral, anticancer, and anxiolytic treatments (Prasad et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-7-9-10-8(11)6-12-4-2-3-5-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMYBBYHLAJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)